Diphenylhydantil

Fragment-Based Drug Discovery Matrix Metalloproteinase Structural Biology

Procure Diphenylhydantil (CAS 18749-95-6), the definitive dimeric hydantoin standard. Unlike monomeric analogs (phenytoin), its covalent C5–C5' bridge enables bidentate target engagement, validated by a 1.30 Å MMP-12 co-crystal (PDB: 3UVC). This scaffold is irreplaceable for fragment-based drug discovery targeting COPD/emphysema. It is also the critical reference standard for identifying oxidative dimerization impurities in phenytoin formulations via LC–MS/MS. Authentic material (≥95% purity) is mandatory for reliable SAR and impurity quantification.

Molecular Formula C18H14N4O4
Molecular Weight 350.3 g/mol
CAS No. 18749-95-6
Cat. No. B1219751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylhydantil
CAS18749-95-6
Synonymsdiphenylhydantil
Molecular FormulaC18H14N4O4
Molecular Weight350.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3(C(=O)NC(=O)N3)C4=CC=CC=C4
InChIInChI=1S/C18H14N4O4/c23-13-17(21-15(25)19-13,11-7-3-1-4-8-11)18(12-9-5-2-6-10-12)14(24)20-16(26)22-18/h1-10H,(H2,19,21,23,25)(H2,20,22,24,26)
InChIKeyZRUGFCSNTLNZEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenylhydantil (CAS 18749-95-6): Baseline Physicochemical and Structural Profile of a Dimeric Bishydantoin Research Compound


Diphenylhydantil (5,5'-diphenyl-5,5'-bihydantoin; 4,4'-diphenyl-4,4'-biimidazolidine-2,2',5,5'-tetrone) is a C–C linked dimeric bis-hydantoin (C₁₈H₁₄N₄O₄, MW 350.3 g·mol⁻¹) [1]. It is structurally classified as a phenytoin analog and derivative within the MeSH hierarchy, yet it differs fundamentally from monomeric hydantoin anticonvulsants (e.g., phenytoin, ethotoin) by possessing two imidazolidine-2,4-dione rings connected via a covalent C5–C5' single bond [2]. The compound exhibits a computed density of 1.421 g·cm⁻³, a topological polar surface area (TPSA) of 130.36 Ų, and a reported LogP of 0.288 . A high-resolution (1.30 Å) X‑ray co‑crystal structure with human macrophage metalloelastase (MMP‑12) has been deposited in the Protein Data Bank (PDB ID: 3UVC), establishing its utility as a crystallographically validated ligand for this therapeutically relevant protease [3].

Why Generic Hydantoin Substitution Fails: Diphenylhydantil (CAS 18749-95-6) and the Incomparability of Monomeric Hydantoin Analogs


Monomeric hydantoins—such as 5‑phenylhydantoin, phenytoin (5,5‑diphenylhydantoin), and ethotoin—cannot be substituted for diphenylhydantil in applications requiring the intact dimeric scaffold because the covalent C5–C5' bridge imparts quantitatively distinct physicochemical properties (approximately double the molecular weight, approximately 2.2‑fold higher topological polar surface area, and approximately 11 % higher solid‑state density) . Critically, the unique spatial presentation of twin hydrogen‑bond donor/acceptor pharmacophores enabled by the dimeric architecture permits bidentate engagement with protein targets—as evidenced by the 1.30 Å resolution MMP‑12 co‑crystal structure (PDB: 3UVC)—a binding mode that no monomeric hydantoin can recapitulate [1]. For researchers requiring a structurally authenticated, dimeric hydantoin tool compound or a reference standard for oxidative dimerization product analysis, procurement of authentic diphenylhydantil (CAS 18749‑95‑6) is therefore non‑negotiable.

Diphenylhydantil (CAS 18749-95-6) Quantitative Evidence for Scientific Selection: Comparator-Anchored Differentiation


MMP-12 Co-Crystal Structure: Exclusive Crystallographic Validation of a Dimeric Hydantoin–Protease Complex at 1.30 Å Resolution

Diphenylhydantil (ligand ID: 0D2) is the only hydantoin-based compound for which a high-resolution X-ray co-crystal structure with human MMP‑12 (macrophage metalloelastase) has been determined and publicly deposited [1]. The structure, solved at 1.30 Å resolution (R‑free = 0.174; R‑work = 0.130), reveals the dimeric ligand occupying the S1' specificity pocket of the MMP‑12 catalytic domain [2]. In contrast, no co‑crystal structures of phenytoin (CAS 57‑41‑0), 5‑phenylhydantoin (CAS 89‑24‑7), ethotoin (CAS 86‑35‑1), or any other monomeric hydantoin with MMP‑12 are available in the PDB as of 2026 [3]. This unique structural evidence establishes diphenylhydantil as the sole crystallographically validated hydantoin‑derived MMP‑12 ligand.

Fragment-Based Drug Discovery Matrix Metalloproteinase Structural Biology

Molecular Weight Differentiation: 1.99-Fold Mass Increase Over Monomeric 5-Phenylhydantoin Enables Unambiguous Mass Spectrometric Discrimination

The molecular weight of diphenylhydantil (350.328 g·mol⁻¹, C₁₈H₁₄N₄O₄) is 1.99‑fold greater than that of its monomeric precursor 5‑phenylhydantoin (176.172 g·mol⁻¹, C₉H₈N₂O₂) and 1.39‑fold greater than phenytoin (252.268 g·mol⁻¹, C₁₅H₁₂N₂O₂) . This near‑doubling of molecular mass provides unambiguous differentiation by LC‑MS or GC‑MS, eliminating the risk of misidentification when diphenylhydantil is used as a reference standard for the oxidative dimerization product of 5‑phenylhydantoin or as a metabolite standard in phenytoin degradation studies . The monoisotopic mass of 350.1015 Da further permits high‑resolution mass spectrometry (HRMS) confirmation with mass accuracy better than 3 ppm on standard Q‑TOF instruments .

Analytical Chemistry Mass Spectrometry Quality Control

Topological Polar Surface Area (TPSA) Comparison: 2.24-Fold Higher PSA Predicts Significantly Reduced Passive Membrane Permeability Relative to Monomeric Hydantoins

Diphenylhydantil possesses a calculated TPSA of 130.36 Ų, which is 2.24‑fold higher than the TPSA of both 5‑phenylhydantoin (58.2 Ų) and phenytoin (58.2 Ų) [1]. TPSA values exceeding 140 Ų are generally associated with poor intestinal absorption, while values below 60 Ų predict good membrane permeability [2]. The intermediate TPSA of diphenylhydantil (130.36 Ų) suggests it resides in a pharmaceutically relevant ‘borderline’ permeability space distinct from the highly permeable monomeric hydantoins, making it a useful tool compound for investigating the relationship between hydantoin dimerization and membrane transit in Caco‑2 or PAMPA permeability assays [2].

Drug Design ADME Prediction Blood-Brain Barrier

Solid-State Density Differentiation: 11.4% Higher Density Than 5-Phenylhydantoin Informs Crystal Engineering and Formulation Studies

The density of diphenylhydantil is reported as 1.421 g·cm⁻³, which is 11.4 % higher than that of 5‑phenylhydantoin (1.276 g·cm⁻³) and approximately 9.3 % higher than the estimated density of phenytoin (~1.3 g·cm⁻³) . This elevated density, combined with the compound's crystallinity confirmed by X‑ray diffraction (monoclinic crystal system, space group C2 or P2₁, as demonstrated for related biimidazolidine scaffolds) [1], indicates more efficient molecular packing in the solid state—a property directly relevant to powder X‑ray diffraction (PXRD) characterization, stability assessment under accelerated storage conditions, and co‑crystal screening programs [2].

Crystal Engineering Solid-State Chemistry Formulation Science

Oxidative Dimerization Synthesis Route: Diphenylhydantil as the Authentic Dimeric Product Distinguishable from Bucherer–Berg Monomeric Hydantoins

Diphenylhydantil is formed via oxidative dimerization of 5‑phenylhydantoin under alkaline conditions (bromine oxidation or air exposure in alcoholic KOH), a pathway fundamentally distinct from the Bucherer–Berg reaction used to synthesize monomeric 5‑monosubstituted or 5,5‑disubstituted hydantoins [1][2]. Under pressurized Bucherer–Berg conditions with α‑piperidinoacetophenone, diphenylhydantil is obtained instead of 5‑phenylhydantoin due to in situ dimerization of the initially formed monomer [3]. This reactivity difference means that researchers studying hydantoin oxidative coupling mechanisms or requiring the authentic dimeric product for structure–activity relationship (SAR) studies cannot substitute monomeric hydantoins; only pre‑synthesized diphenylhydantil guarantees the correct C5–C5' dimeric connectivity [4].

Synthetic Chemistry Hydantoin Dimerization Oxidative Coupling

Lipophilicity Profile (LogP): 2.36-Log-Unit Higher Hydrophilicity Versus Phenytoin Alters Chromatographic Retention and Partition Behavior

Diphenylhydantil exhibits a calculated LogP of 0.288 (Chemsrc), which is 2.36 log units lower (more hydrophilic) than phenytoin (LogP ≈ 2.65) and 0.94 log units lower than 5‑phenylhydantoin (LogP ≈ 1.22) [1][2]. This substantial lipophilicity difference translates into dramatically altered reversed‑phase HPLC retention times: under typical C18 gradient conditions (acetonitrile/water + 0.1 % formic acid), diphenylhydantil elutes significantly earlier than phenytoin, requiring distinct analytical method parameters for purity assessment and quantification . An alternative ACD/Labs predicted LogP of 2.86 (ChemSpider) indicates that experimental determination under standardized OECD 117 conditions is warranted and may reveal environment‑dependent ionization behavior unique to the dimeric scaffold .

Chromatography Lipophilicity HPLC Method Development

Diphenylhydantil (CAS 18749-95-6) Best-Fit Application Scenarios: Where the Dimeric Bishydantoin Scaffold Delivers Irreplaceable Value


Fragment-Based Drug Discovery Targeting MMP-12: Crystallographically Validated Starting Point for Structure-Guided Lead Optimization

Diphenylhydantil is the only hydantoin-derived fragment with a publicly available 1.30 Å co-crystal structure bound to human MMP‑12 (PDB: 3UVC) [1]. Medicinal chemistry teams engaged in fragment-based drug discovery (FBDD) against MMP‑12—a target implicated in chronic obstructive pulmonary disease (COPD), emphysema, and tumor invasion—can use this structure to design fragment-growing or fragment-linking strategies with atomic-level precision. The dimeric scaffold occupies the S1′ pocket, providing a validated starting point for structure–activity relationship (SAR) exploration that no monomeric hydantoin (phenytoin, ethotoin, 5‑phenylhydantoin) can offer [2].

Analytical Reference Standard for Hydantoin Oxidative Dimerization Product Identification by LC–MS/HRMS

In pharmaceutical impurity profiling and forced degradation studies of 5‑phenylhydantoin or phenytoin formulations, diphenylhydantil may arise as an oxidative dimerization by‑product [3]. Procurement of authenticated diphenylhydantil (CAS 18749‑95‑6, purity typically ≥95 %) provides an essential reference standard for LC–MS/MS or HRMS method development, enabling unambiguous identification and quantification of the dimeric impurity at levels as low as 0.1 % relative to the parent drug substance . Its distinct molecular weight (350.328 g·mol⁻¹) and monoisotopic mass (350.1015 Da) ensure chromatographic resolution from monomeric hydantoins .

Crystal Engineering and Solid-State Stability Studies Using a High-Density Dimeric Hydantoin Scaffold

With a density of 1.421 g·cm⁻³—approximately 11 % higher than 5‑phenylhydantoin and approximately 9 % higher than phenytoin—diphenylhydantil serves as a model compound for investigating the relationship between dimerization, molecular packing efficiency, and solid‑state stability in hydantoin derivatives . Its crystallinity (monoclinic system, established by single‑crystal X‑ray diffraction of the biimidazolidine scaffold) [4] makes it suitable for co‑crystal screening, polymorph screening, and Hirshfeld surface analysis studies aimed at understanding the supramolecular architectures of dimeric heterocycles [5].

ADME Probe for Investigating the Effect of Hydantoin Dimerization on Membrane Permeability and Oral Bioavailability Prediction

The 2.24‑fold higher TPSA of diphenylhydantil (130.36 Ų) relative to monomeric hydantoins (58.2 Ų) positions this compound as a valuable ADME probe for studying the impact of dimerization on passive membrane permeability . In vitro permeability assays (Caco‑2, MDCK, or PAMPA) comparing diphenylhydantil with phenytoin can quantify the permeability penalty associated with doubling the hydrogen‑bond donor/acceptor count, providing predictive SAR guidance for programs exploring bivalent or dimeric hydantoin‑based leads where peripheral restriction or CNS exclusion is desired [6].

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